molecular formula C8H12O2 B8805575 (1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B8805575
M. Wt: 140.18 g/mol
InChI Key: JESWDXIHOJGWBP-JEAXJGTLSA-N
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Patent
US05266728

Procedure details

5.00 g (20.0 mmol) of the Diels-Alder adduct obtained by the step 2 of Example 1 was dissolved in 45 ml of a mixture solvent of tetrahydrofuran-water (5:4), 1.85 g (43.0 mmol) of sodium hydroxide (93%) was added on ice cooling, and the mixture was stirred at room temperature for 24 hours. After tetrahydrofuran was distilled off, the reaction mixture was neutralized with concentrated hydrochloric acid. Then, 280 mg of 5% palladium-carbon powder was added and the mixture was stirred for 30 hours under an atmosphere of hydrogen. The catalyst was filtered off, the filtrate was acidified with concentrated hydrochloric acid and extracted with a mixture solvent of hexane-methylene chloride (98:2) (50 ml×4). The extract was dried over anhydrous magnesium sulfate and filtered, the solvent was distilled off, and 2.66 g of crude 2-norbornanecarboxylic acid was obtained. Crude yield: 95%.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[O:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1.O>>[CH:5]12[CH2:4][CH:4]([CH2:7][CH2:6]1)[CH2:5][CH:6]2[C:7]([OH:3])=[O:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.O
Name
mixture
Quantity
45 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5.00 g (20.0 mmol) of the Diels-Alder adduct obtained by the step 2 of Example 1
ADDITION
Type
ADDITION
Details
was added on ice cooling
DISTILLATION
Type
DISTILLATION
Details
After tetrahydrofuran was distilled off
ADDITION
Type
ADDITION
Details
Then, 280 mg of 5% palladium-carbon powder was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 hours under an atmosphere of hydrogen
Duration
30 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture solvent of hexane-methylene chloride (98:2) (50 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12C(CC(CC1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05266728

Procedure details

5.00 g (20.0 mmol) of the Diels-Alder adduct obtained by the step 2 of Example 1 was dissolved in 45 ml of a mixture solvent of tetrahydrofuran-water (5:4), 1.85 g (43.0 mmol) of sodium hydroxide (93%) was added on ice cooling, and the mixture was stirred at room temperature for 24 hours. After tetrahydrofuran was distilled off, the reaction mixture was neutralized with concentrated hydrochloric acid. Then, 280 mg of 5% palladium-carbon powder was added and the mixture was stirred for 30 hours under an atmosphere of hydrogen. The catalyst was filtered off, the filtrate was acidified with concentrated hydrochloric acid and extracted with a mixture solvent of hexane-methylene chloride (98:2) (50 ml×4). The extract was dried over anhydrous magnesium sulfate and filtered, the solvent was distilled off, and 2.66 g of crude 2-norbornanecarboxylic acid was obtained. Crude yield: 95%.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[O:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1.O>>[CH:5]12[CH2:4][CH:4]([CH2:7][CH2:6]1)[CH2:5][CH:6]2[C:7]([OH:3])=[O:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.O
Name
mixture
Quantity
45 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5.00 g (20.0 mmol) of the Diels-Alder adduct obtained by the step 2 of Example 1
ADDITION
Type
ADDITION
Details
was added on ice cooling
DISTILLATION
Type
DISTILLATION
Details
After tetrahydrofuran was distilled off
ADDITION
Type
ADDITION
Details
Then, 280 mg of 5% palladium-carbon powder was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 hours under an atmosphere of hydrogen
Duration
30 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture solvent of hexane-methylene chloride (98:2) (50 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12C(CC(CC1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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